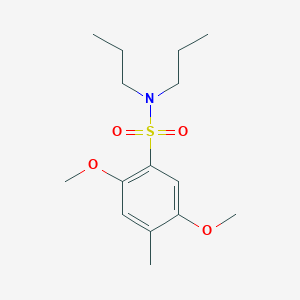
calcium;2-oxopropanoate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
calcium;2-oxopropanoate;hydrate is a chemical compound with the molecular formula C₆H₆CaO₇. It is also known as calcium pyruvate hydrate. This compound is a calcium salt of pyruvic acid, which is an alpha-keto acid. Pyruvic acid is a key intermediate in several metabolic pathways, including glycolysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-oxo-, calcium salt, hydrate (2:1:5) typically involves the neutralization of pyruvic acid with calcium hydroxide. The reaction can be represented as follows:
2CH3COCOOH+Ca(OH)2→(CH3COCOO)2Ca+2H2O
This reaction is usually carried out in an aqueous medium at room temperature. The resulting product is then crystallized to obtain the hydrate form.
Industrial Production Methods
In industrial settings, the production of calcium pyruvate hydrate involves large-scale neutralization reactions using pyruvic acid and calcium hydroxide. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration.
Análisis De Reacciones Químicas
Types of Reactions
calcium;2-oxopropanoate;hydrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and carbon dioxide.
Reduction: It can be reduced to form lactic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.
Major Products Formed
Oxidation: Acetic acid and carbon dioxide.
Reduction: Lactic acid.
Substitution: Various substituted pyruvates depending on the reagent used.
Aplicaciones Científicas De Investigación
calcium;2-oxopropanoate;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in metabolic pathways, particularly glycolysis and the citric acid cycle.
Medicine: Investigated for its potential benefits in weight loss and athletic performance enhancement.
Industry: Used in the production of food additives and supplements.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2-oxo-, calcium salt, hydrate (2:1:5) involves its role as an intermediate in metabolic pathways. It is readily converted to acetyl-CoA, which enters the citric acid cycle. This conversion is catalyzed by the enzyme pyruvate dehydrogenase. The compound also acts as a calcium supplement, providing essential calcium ions for various physiological functions.
Comparación Con Compuestos Similares
Similar Compounds
Calcium lactate: Another calcium salt of an organic acid, used as a calcium supplement.
Calcium acetate: Used in medicine to control phosphate levels in patients with kidney disease.
Calcium citrate: Commonly used as a dietary calcium supplement.
Uniqueness
calcium;2-oxopropanoate;hydrate is unique due to its role in metabolic pathways and its potential benefits in weight loss and athletic performance. Unlike other calcium salts, it provides both calcium ions and pyruvate, which can be utilized in energy production.
Propiedades
IUPAC Name |
calcium;2-oxopropanoate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Ca.H2O/c1-2(4)3(5)6;;/h1H3,(H,5,6);;1H2/q;+2;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJQNVIQIGBCAH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].O.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5CaO4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17070-07-4 |
Source


|
| Record name | Propanoic acid, 2-oxo-, calcium salt, hydrate (2:1:5) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017070074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-tert-butyl-4-[4-(tert-butylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B230680.png)





![N-[4-hydroxy-3-[(3-methylpiperidin-1-yl)methyl]phenyl]-4-nitrobenzamide](/img/structure/B230722.png)
![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)



![(2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-diene](/img/structure/B230767.png)


